1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE

概要

説明

1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE is a synthetic compound used primarily in the field of nucleic acid chemistry. It is a derivative of indole, a heterocyclic aromatic organic compound, and is modified with a dimethoxytrityl (DMT) protecting group. This compound is significant in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research and biotechnology.

準備方法

The synthesis of 1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE typically involves several steps:

Starting Materials: The synthesis begins with the preparation of the nucleoside, which is then protected with the DMT group.

Nitration: The indole ring is nitrated to introduce the nitro group at the 5-position.

Industrial production methods often involve automated solid-phase synthesis, where the compound is assembled step-by-step on a solid support . This method allows for high-throughput production and purification of the compound.

化学反応の分析

1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE undergoes several types of chemical reactions:

Detritylation: The DMT protecting group can be removed under acidic conditions, yielding a free hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include dichloroacetic acid for detritylation and hydrogen gas for reduction . The major products formed from these reactions include the deprotected nucleoside and various substituted derivatives .

科学的研究の応用

1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE has several scientific research applications:

作用機序

The mechanism of action of 1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE involves its role as a building block in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group of the nucleoside, allowing for selective reactions at other positions . During oligonucleotide synthesis, the DMT group is removed under acidic conditions, exposing the hydroxyl group for further coupling reactions .

類似化合物との比較

1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE is unique compared to other similar compounds due to its specific modifications:

生物活性

1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-5-nitroindole is a compound that combines a nucleoside structure with a nitroindole moiety. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.

Chemical Structure

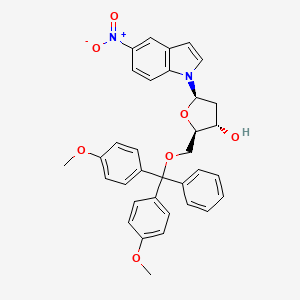

The compound consists of:

- Dimethoxytrityl group : A protective group often used in nucleoside chemistry.

- Beta-D-2-deoxyribofuranosyl moiety : A sugar component that is crucial for nucleoside function.

- Nitroindole : Known for its biological activity, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Protection of the sugar moiety.

- Coupling with the nitroindole derivative.

- Purification through chromatography.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing nitro groups are often effective against various bacterial strains due to their ability to disrupt cellular processes.

Anticancer Properties

The nitroindole component has been associated with anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including DNA intercalation and disruption of cell cycle progression.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of similar nitroindole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting enhanced efficacy.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Nitroindole Derivative | 8 | Staphylococcus aureus |

| Standard Antibiotic | 32 | Staphylococcus aureus |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induces cell death at concentrations as low as 10 µM. The mechanism was attributed to oxidative stress and DNA damage.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis via ROS production |

| MCF-7 | 15 | DNA intercalation |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Mechanism of Action : The nitro group is critical for biological activity; it participates in redox reactions leading to cellular damage in pathogens and cancer cells.

- Pharmacokinetics : Preliminary data suggest favorable absorption and distribution characteristics, although further studies are needed to fully elucidate these properties.

- Potential Applications : Given its dual action against microbes and cancer cells, this compound could serve as a lead for developing new therapeutic agents.

特性

IUPAC Name |

(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N2O7/c1-40-28-13-8-25(9-14-28)34(24-6-4-3-5-7-24,26-10-15-29(41-2)16-11-26)42-22-32-31(37)21-33(43-32)35-19-18-23-20-27(36(38)39)12-17-30(23)35/h3-20,31-33,37H,21-22H2,1-2H3/t31-,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUUHWAGHVMBHL-WIHCDAFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5C=CC(=C6)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC6=C5C=CC(=C6)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。